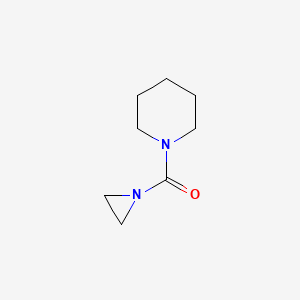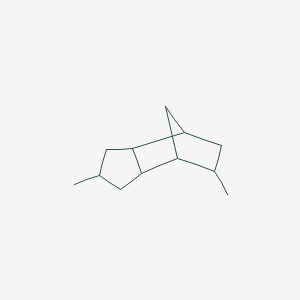
2,5-Dimethyloctahydro-1H-4,7-methanoindene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyloctahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C12H20. It is a bicyclic hydrocarbon that features a unique structure, making it of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctahydro-1H-4,7-methanoindene typically involves the hydrogenation of related indene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes, where the reaction conditions are optimized for yield and purity. The use of high-pressure hydrogen gas and efficient catalysts are common in these methods .
化学反应分析
Types of Reactions
2,5-Dimethyloctahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives .
科学研究应用
2,5-Dimethyloctahydro-1H-4,7-methanoindene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,5-Dimethyloctahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
相似化合物的比较
Similar Compounds
Octahydro-1H-4,7-methanoindene: A related compound with similar structural features.
Bicyclo[2.2.1]heptane: Another bicyclic hydrocarbon with comparable properties
Uniqueness
2,5-Dimethyloctahydro-1H-4,7-methanoindene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications .
属性
CAS 编号 |
89394-30-9 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
4,8-dimethyltricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H20/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h7-12H,3-6H2,1-2H3 |
InChI 键 |
YWODRIVKZDDQEI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2C3CC(C(C3)C2C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
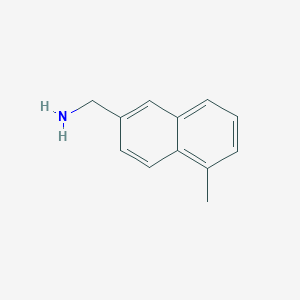
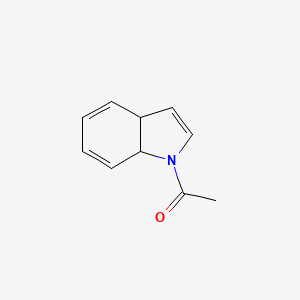
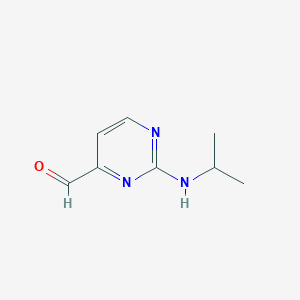

![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
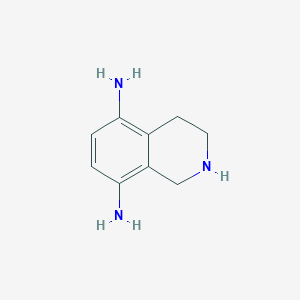
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)

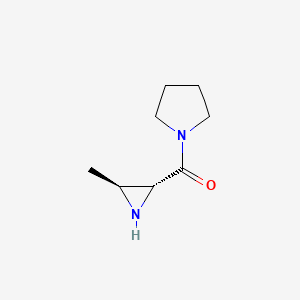
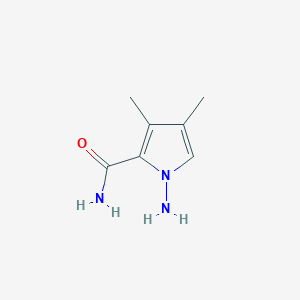
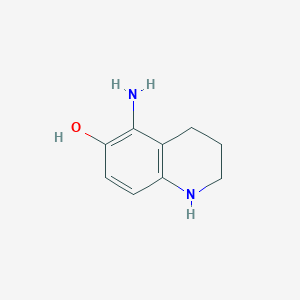
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
